molecular formula C11H7F2NO3 B1428496 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid CAS No. 1258503-80-8

5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid

Cat. No.: B1428496
CAS No.: 1258503-80-8
M. Wt: 239.17 g/mol
InChI Key: XPDBSSSZESBVMA-UHFFFAOYSA-N
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Description

5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid, also known as DBIO, is a chemical compound belonging to the isoxazole family. It has a molecular weight of 239.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.

The molecular formula is C11H7F2NO3 .

Scientific Research Applications

Selective Chemistry in Synthesis

  • Synthesis of Isoxazole Derivatives: Isoxazole derivatives, such as 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, are synthesized using selective nucleophilic chemistry, highlighting the versatility of isoxazole compounds in drug and compound library development (Robins et al., 2007).

Herbicidal Applications

  • Herbicide Development: Isoxazole derivatives have been utilized in the development of herbicides, demonstrating potent herbicidal activity and rice selectivity, which could be relevant for agricultural applications (Hwang et al., 2005).

Catalytic and Synthetic Methods

  • Novel Synthetic Methods: Isoxazole carboxylic acid derivatives have been synthesized through innovative methods like domino isoxazole-isoxazole isomerization, highlighting the adaptability of isoxazole compounds in synthetic chemistry (Serebryannikova et al., 2019).

Heterocyclic Compound Synthesis

  • Heterocyclic Compounds Synthesis: Isoxazoles and isoxazolines are crucial in the total synthesis of natural products and drugs, showcasing the significance of these compounds in medicinal chemistry (Vitale & Scilimati, 2013).

Structural and Reaction Studies

  • Structural Analysis: Studies on isoxazole derivatives, including their reaction behavior and structural analysis, provide insights into the chemical properties and potential applications of these compounds (Andrianov et al., 1991).

Biological and Pharmacological Research

  • Antimicrobial Agents: Isoxazole derivatives have been evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Jadhav et al., 2017).

Mechanism of Action

Properties

IUPAC Name

5-[(2,5-difluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBSSSZESBVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC2=CC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide 1M (28 mL; 28 mmol) was added to a solution of ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate (2.50 g; 9.36 mmol) in ethanol (3 mL). The mixture was stirred at room temperature. After 1 hour, a precipitation occurred and the reaction mixture was allowed to stir for 30 minutes. The solution was acidified to pH 1 by addition of a solution of hydrochloric acid 6N. The precipitate was collected by filtration and dried under reduced pressure to give 1.90 g (84%) of 5-(2,5-difluorobenzyl)isoxazole-3-carboxylic acid as a white solid.
Quantity
28 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(2,5-difluorobenzyl)isoxazole-3-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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